molecular formula C22H29FN4O2 B12783031 Prb4YD6qce CAS No. 191592-35-5

Prb4YD6qce

Cat. No.: B12783031
CAS No.: 191592-35-5
M. Wt: 400.5 g/mol
InChI Key: KBZUFSZQLVRGPR-HXUWFJFHSA-N
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Description

The compound “Prb4YD6qce” is a unique alphanumeric identifier assigned to a specific substance by the FDA. This compound is notable for its specific stereochemistry and molecular weight of 400.4897 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Prb4YD6qce involves several synthetic routes. One common method includes the use of specific optical isomers, tautomers, or pharmaceutically acceptable salts . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow chemistry techniques to maintain consistent reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Prb4YD6qce undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Prb4YD6qce has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Prb4YD6qce involves its interaction with specific molecular targets and pathways. It modulates the activity of certain enzymes and receptors, leading to changes in cellular processes. The compound’s effects are mediated through its binding to target proteins, altering their function and downstream signaling pathways .

Properties

CAS No.

191592-35-5

Molecular Formula

C22H29FN4O2

Molecular Weight

400.5 g/mol

IUPAC Name

(8R)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one

InChI

InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3/t20-/m1/s1

InChI Key

KBZUFSZQLVRGPR-HXUWFJFHSA-N

Isomeric SMILES

CN1C=CC2=C1[C@@H](CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O

Canonical SMILES

CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O

Origin of Product

United States

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